4-Tert-butylpyrimidin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

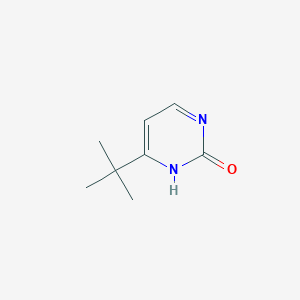

4-Tert-butylpyrimidin-2-ol is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by a tert-butyl group attached to the fourth position of the pyrimidine ring and a hydroxyl group at the second position. This compound is a white crystalline solid that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylpyrimidin-2-ol can be achieved through the reaction of tert-butyl alcohol and pyrrolidone under basic conditions. The tert-butyl alcohol undergoes a ring addition reaction with pyrrolidone to form this compound . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylpyrimidin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Tert-butylpyrimidin-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butylpyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the tert-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

Similar Compounds

4-Tert-butylpyridine: Similar in structure but lacks the hydroxyl group at the second position.

2,4,6-Tri-tert-butylpyridine: Contains additional tert-butyl groups, making it more sterically hindered.

Pyrimidin-2-ol: Lacks the tert-butyl group, making it less lipophilic.

Uniqueness

4-Tert-butylpyrimidin-2-ol is unique due to the presence of both the tert-butyl group and the hydroxyl group, which confer distinct chemical and biological properties. The tert-butyl group enhances its lipophilicity, while the hydroxyl group allows for hydrogen bonding and potential interactions with biological targets.

Biological Activity

4-Tert-butylpyrimidin-2-ol (CAS Number: 817748) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its structural features, which include a tert-butyl group at the 4-position of the pyrimidine ring and a hydroxyl group at the 2-position. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound exhibits both hydrophilic and lipophilic properties due to the presence of the hydroxyl group and the bulky tert-butyl substituent, which influences its solubility and interaction with biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies show that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the potential use of this compound in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrimidine derivatives has revealed that modifications to the tert-butyl group can significantly impact biological activity. For instance, variations in the size or branching of substituents at the pyrimidine ring can enhance or diminish cytotoxic effects.

A study focusing on various pyrimidine analogs demonstrated that compounds with larger alkyl groups at the 4-position exhibited increased cytotoxicity compared to those with smaller groups, suggesting that steric hindrance plays a critical role in activity.

Case Studies

- Case Study on Anticancer Activity : A recent study published in Cancer Research evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues.

- Case Study on Antimicrobial Efficacy : Another study assessed the use of this compound in combination with traditional antibiotics against resistant bacterial strains. The combination therapy resulted in enhanced efficacy, indicating a synergistic effect that could be beneficial in treating infections caused by multidrug-resistant organisms.

Properties

IUPAC Name |

6-tert-butyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)6-4-5-9-7(11)10-6/h4-5H,1-3H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBJNNLJWKHORW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.